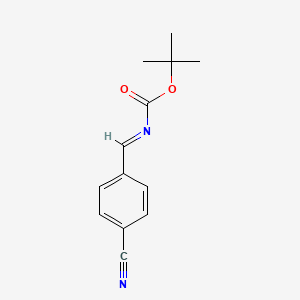

(4-Cyano-benzylidene)-carbamic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

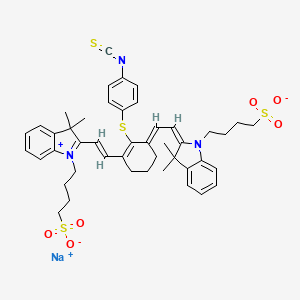

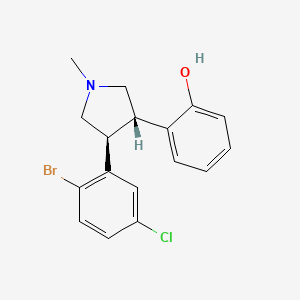

(4-Cyano-benzylidene)-carbamic acid tert-butyl ester, also known as 4-CN-Bz-CB-TBE, is an organic compound that has been studied for its various applications in research and laboratory experiments. It is a colorless, crystalline solid that is soluble in organic solvents and has a molecular weight of 312.36 g/mol. 4-CN-Bz-CB-TBE is a member of the carbamate ester family, which is a group of compounds that are used in a variety of applications, such as pharmaceuticals, herbicides, and insecticides.

Wissenschaftliche Forschungsanwendungen

Synthesis of Chiral Compounds : (4-Cyano-benzylidene)-carbamic acid tert-butyl ester and related compounds are used in the synthesis of chiral compounds, especially in asymmetric Mannich reactions. These reactions are crucial for the production of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

Ring-Opening Polymerization : This compound is involved in the synthesis and ring-opening polymerization of cyclic esters, particularly in creating hydrophilic aliphatic polyesters. Such polymers have a range of applications, including in biomedical fields (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).

Deprotection in Organic Synthesis : Aqueous phosphoric acid is used as a mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers, including this compound. This process is important in organic synthesis for removing protecting groups without affecting other sensitive functional groups (Li, Berliner, Buzon, Chiu, Colgan, Kaneko, Keene, Kissel, Le, Leeman, Marquez, Morris, Newell, Wunderwald, Witt, Weaver, Zhang, & Zhang, 2006).

Photolysis in Organic Chemistry : In the study of photolysis of N-aryl-carbamic acid alkyl esters, compounds similar to this compound are used to understand the primary products and mechanisms involved in photo-Fries rearrangements and splitting processes (Schultze, 1973).

Biotransformation Studies : The N-protecting group's role in the biotransformation of β-amino nitriles to corresponding β-amino amides and acids is studied using compounds like this compound. This research is significant in understanding the chemoselectivity and potential enantioselectivity of biotransformations (Preiml, Hönig, & Klempier, 2004).

Crystallography and Structural Studies : X-ray diffraction studies and crystallography of related compounds provide insights into the molecular structure and packing, which is crucial for understanding their chemical behavior and potential applications (Kant, Singh, & Agarwal, 2015).

Safety and Hazards

The safety data sheet for “(4-Cyano-benzylidene)-carbamic acid tert-butyl ester” suggests that it should be handled with care to avoid dust formation and inhalation . In case of accidental ingestion or contact with skin or eyes, appropriate first aid measures should be taken . It should be stored properly and disposed of in accordance with local regulations .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-Cyano-benzylidene)-carbamic acid tert-butyl ester involves the reaction of 4-cyano-benzaldehyde with tert-butyl carbamate in the presence of a catalyst.", "Starting Materials": [ "4-cyano-benzaldehyde", "tert-butyl carbamate", "catalyst" ], "Reaction": [ "Add 4-cyano-benzaldehyde and tert-butyl carbamate to a reaction flask", "Add the catalyst to the reaction flask", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry it to obtain the final product" ] } | |

| 150884-51-8 | |

Molekularformel |

C13H14N2O2 |

Molekulargewicht |

230.26 g/mol |

IUPAC-Name |

tert-butyl N-[(4-cyanophenyl)methylidene]carbamate |

InChI |

InChI=1S/C13H14N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7,9H,1-3H3 |

InChI-Schlüssel |

RALNCPSAHALXIV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)C#N |

Kanonische SMILES |

CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)

![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)